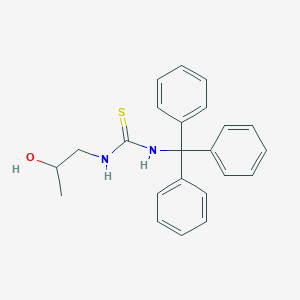

1-(2-Hydroxypropyl)-3-tritylthiourea

Description

Properties

IUPAC Name |

1-(2-hydroxypropyl)-3-tritylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-18(26)17-24-22(27)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,26H,17H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEAIPUHBKQNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxypropyl)-3-tritylthiourea can be synthesized through several synthetic routes. One common method involves the reaction of trityl chloride with thiourea in the presence of a base, followed by the addition of 2-hydroxypropylamine. The reaction typically proceeds under mild conditions, such as room temperature, and requires careful control of the reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 1-(2-Hydroxypropyl)-3-tritylthiourea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst selection, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-3-tritylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The hydroxypropyl and trityl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, with solvents like dimethylformamide or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxypropyl)-3-tritylthiourea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-3-tritylthiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The hydroxypropyl and trityl groups play a crucial role in modulating the compound’s interactions with its targets, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Substituent Effects on Properties

Steric Hindrance :

- The trityl group in 1-(2-Hydroxypropyl)-3-tritylthiourea imposes greater steric bulk than the 2,4,6-trimethylphenyl group in 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea (Ev3) . This reduces reactivity but enhances thermal stability.

- 1-Methyl-3-(2-methylpropyl)thiourea (Ev2) features smaller alkyl groups, leading to lower steric effects but higher volatility and reactivity, necessitating stringent safety protocols .

- Methoxybenzyl in 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea (Ev4) provides electron-donating effects, improving solubility and interaction with biological targets .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxypropyl)-3-tritylthiourea, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiourea coupling reactions. Key steps include:

- Using trityl chloride and 2-hydroxypropylamine precursors in anhydrous conditions to minimize hydrolysis .

- Optimizing reaction temperature (e.g., 0–5°C for trityl group stability) and solvent polarity (e.g., dichloromethane or THF) to enhance regioselectivity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. How can the structural integrity of 1-(2-Hydroxypropyl)-3-tritylthiourea be confirmed post-synthesis?

- Methodology : Employ a combination of:

- NMR spectroscopy : H and C NMR to verify the hydroxypropyl (-CHCH(OH)CH) and trityl (triphenylmethyl) groups. Key signals include δ 1.2–1.5 ppm (CH), δ 4.0–4.5 ppm (CHOH), and aromatic protons (δ 7.2–7.5 ppm) .

- X-ray crystallography : Single-crystal analysis to resolve bond angles (e.g., C–S–C ~105°) and confirm stereochemistry .

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H] at m/z 450–460) .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodology :

- Light sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photodegradation of the trityl group .

- Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous solvents due to hydrolysis risks at the thiourea moiety .

- Temperature : Long-term storage at –20°C; avoid freeze-thaw cycles to prevent crystallinity loss .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 1-(2-Hydroxypropyl)-3-tritylthiourea?

- Methodology :

- Analog synthesis : Modify the hydroxypropyl chain (e.g., replace with ethyl or benzyl groups) and trityl substituents (e.g., fluorophenyl variants) to assess steric/electronic effects .

- In vitro assays : Test enzyme inhibition (e.g., urease or kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR .

- Computational modeling : Dock the compound into target proteins (e.g., β-adrenergic receptors) using AutoDock Vina to predict binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiourea derivatives?

- Methodology :

- Dose-response validation : Replicate assays (e.g., IC measurements) across multiple cell lines to rule out cell-specific artifacts .

- Metabolic stability testing : Use liver microsomes to evaluate if observed activity differences arise from differential metabolism .

- Crystallographic analysis : Compare ligand-receptor co-crystal structures to confirm binding modes across studies .

Q. How can computational methods predict the pharmacokinetic properties of 1-(2-Hydroxypropyl)-3-tritylthiourea?

- Methodology :

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein interaction dynamics .

- QSAR models : Train regression models on thiourea derivatives to correlate structural descriptors (e.g., polar surface area) with bioavailability .

Q. What in vitro models are suitable for assessing the compound’s cytotoxicity and selectivity?

- Methodology :

- Cell viability assays : Use MTT or resazurin in normal (HEK293) vs. cancer (HeLa) cell lines to quantify IC values .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Selectivity index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells); target SI > 10 for therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.